Tetracosactida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cosyntropin es un péptido sintético que imita la actividad biológica de la hormona adrenocorticotrópica. La hormona adrenocorticotrópica es una hormona producida por la glándula pituitaria que estimula las glándulas suprarrenales para liberar cortisol y otros corticosteroides. Cosyntropin se utiliza principalmente en el diagnóstico médico para evaluar la función de la glándula suprarrenal, particularmente en el diagnóstico de afecciones como la insuficiencia suprarrenal y la enfermedad de Addison .

Mecanismo De Acción

Cosyntropin ejerce sus efectos al unirse a receptores específicos en la superficie de las células suprarrenales. Esta unión estimula la reacción inicial involucrada en la síntesis de esteroides suprarrenales, incluidos el cortisol, la cortisona y la aldosterona. El proceso implica la activación de la adenilato ciclasa, que aumenta la producción de monofosfato de adenosina cíclico. Esto, a su vez, activa la proteína quinasa A, lo que lleva a la fosforilación de enzimas clave involucradas en la esteroidogénesis .

Aplicaciones Científicas De Investigación

Cosyntropin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Employed in research on hormone-receptor interactions and signal transduction pathways.

Medicina: Utilizado en pruebas de diagnóstico para la insuficiencia suprarrenal y otros trastornos endocrinos.

Industria: Aplicado en el desarrollo de ensayos de diagnóstico y formulaciones terapéuticas

Análisis Bioquímico

Biochemical Properties

Tetracosactide exhibits the same activity as natural ACTH with regard to all its biological activities . It stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria .

Cellular Effects

Tetracosactide combines with a specific receptor in the adrenal cell plasma membrane and, in patients with normal adrenocortical function, stimulates the production of corticosteroids in the adrenal cortex . The extra-adrenal effects which natural ACTH and Tetracosactide have in common include increased melanotropic activity, increased growth hormone secretion, and an adipokinetic effect .

Molecular Mechanism

The molecular mechanism of Tetracosactide involves its combination with a specific receptor in the adrenal cell plasma membrane . In patients with normal adrenocortical function, it stimulates the initial reaction involved in the synthesis of adrenal steroids from cholesterol by increasing the quantity of the substrate within the mitochondria .

Temporal Effects in Laboratory Settings

A screening method by ELISA was developed and validated for detection of Tetracosactide in plasma . The detection limit of the method was 13 pg/mL . In parallel, a confirmation method by LC-MS/MS was developed and validated. The detection limit of the method was < 50 pg/mL .

Dosage Effects in Animal Models

In animal models, the potential side effects of Tetracosactide might be severe but they are all treatable and reversible . Large doses of Tetracosactide (120 IU) gave more side effects than smaller doses (40 IU), but the difference was not significant, except infections were significantly more frequent with large doses compared with smaller doses .

Metabolic Pathways

Tetracosactide stimulates the production of corticosteroids in the adrenal cortex . This involves the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol .

Transport and Distribution

Tetracosactide is rapidly distributed and concentrated in the adrenals and kidneys, which lead to a rapid decrease in its plasma levels . There is no evidence of binding of ACTH to any particular plasma protein, though some non-specific interaction with albumin has been reported .

Subcellular Localization

The subcellular localization of Tetracosactide is primarily in the adrenal cortex, where it stimulates the production of corticosteroids . It is rapidly distributed and concentrated in the adrenals and kidneys .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Cosyntropin se sintetiza utilizando la síntesis de péptidos en fase sólida, un método que permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento. El proceso implica los siguientes pasos:

Unión del primer aminoácido: El primer aminoácido se une a un soporte de resina sólida.

Desprotección y acoplamiento: El grupo amino del aminoácido unido se desprotege y el siguiente aminoácido se acopla a él utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida.

Repetición: Los pasos de desprotección y acoplamiento se repiten hasta que se obtiene la secuencia de péptidos deseada.

Escisión y purificación: El péptido completo se escinde de la resina y se purifica utilizando técnicas como la cromatografía líquida de alta resolución.

Métodos de producción industrial

En entornos industriales, la producción de cosyntropin implica la síntesis de péptidos en fase sólida a gran escala. El proceso está optimizado para la eficiencia y el rendimiento, con un control cuidadoso de las condiciones de reacción para garantizar la pureza y la calidad del producto final. El péptido se formula luego en una solución estéril para inyección .

Análisis De Reacciones Químicas

Tipos de reacciones

Cosyntropin se somete a varias reacciones químicas, que incluyen:

Oxidación: Cosyntropin puede oxidarse, lo que lleva a la formación de enlaces disulfuro entre los residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, volviendo el péptido a su forma reducida.

Sustitución: Los residuos de aminoácidos en cosyntropin pueden sustituirse por otros aminoácidos para modificar su actividad biológica.

Reactivos y condiciones comunes

Agentes oxidantes: El peróxido de hidrógeno y el ácido performico se utilizan comúnmente para oxidar la cosyntropin.

Agentes reductores: El ditiotreitol y el beta-mercaptoetanol se utilizan para reducir los enlaces disulfuro en la cosyntropin.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen formas oxidadas y reducidas de cosyntropin, así como péptidos modificados con aminoácidos sustituidos .

Comparación Con Compuestos Similares

Cosyntropin es similar a otros péptidos sintéticos que imitan la actividad de la hormona adrenocorticotrópica, como la tetracosactida. cosyntropin is unique in its specific amino acid sequence, which confers its biological activity. Otros compuestos similares incluyen:

This compound: Otro péptido sintético con actividad biológica similar.

Hidrocortisona: Un corticosteroide utilizado en el tratamiento de la insuficiencia suprarrenal.

Prednisona: Un corticosteroide sintético con propiedades antiinflamatorias.

La singularidad de Cosyntropin radica en su capacidad para estimular específicamente la corteza suprarrenal para producir corticosteroides, lo que la convierte en una valiosa herramienta de diagnóstico en endocrinología .

Actividad Biológica

Cosyntropin, also known as tetracosactide, is a synthetic derivative of adrenocorticotropic hormone (ACTH) that plays a crucial role in stimulating adrenal steroidogenesis. Its biological activity mirrors that of natural ACTH, particularly in its ability to promote cortisol production in the adrenal cortex. This article delves into the mechanisms, pharmacodynamics, clinical applications, and research findings related to cosyntropin.

Cosyntropin exerts its effects by binding to specific receptors on the adrenal cell plasma membrane, initiating the synthesis of adrenal steroids from cholesterol. The minimal active sequence of cosyntropin comprises the first 20 amino acids, with significant potency loss observed with shorter sequences . It is noted that a dose of 0.25 mg of cosyntropin can stimulate the adrenal cortex similarly to 25 units of natural ACTH .

Pharmacokinetics and Dynamics

- Absorption : Rapidly absorbed following intramuscular administration.

- Peak Plasma Concentration : Typically occurs around 45-60 minutes post-injection.

- Half-life : Approximately 15 minutes for cosyntropin, while cortisol has a half-life ranging from 70 to 120 minutes .

- Cortisol Response : A normal response to cosyntropin stimulation involves an approximate doubling of baseline plasma cortisol levels within 30-60 minutes after administration .

Clinical Applications

Cosyntropin is primarily used in the diagnosis and evaluation of adrenal insufficiency. The stimulation test with cosyntropin helps assess the functionality of the hypothalamic-pituitary-adrenal (HPA) axis by measuring cortisol levels before and after administration.

Table 1: Cortisol Response to Cosyntropin Stimulation Test

| Dose of Cosyntropin (μg/kg) | Peak Cortisol Level (nmol/L) | Time to Peak (minutes) |

|---|---|---|

| 0.01 | 180.1 ± 57.3 | 10 |

| 0.05 | 244.9 ± 40.2 | 20 |

| 0.1 | 289.7 ± 75.8 | 30 |

| 0.5 | 336.6 ± 53.5 | 60 |

| 1.0 | 355.0 ± 56.9 | 60 |

This table summarizes findings from a study that evaluated the effects of various doses of cosyntropin on serum cortisol concentrations .

Case Studies and Research Findings

-

Adrenal Insufficiency Diagnosis :

A study involving healthy volunteers and patients with primary and secondary adrenal insufficiency demonstrated that serum free cortisol responses to cosyntropin are more indicative of adrenal function than total cortisol levels . The study established a normative database for serum free cortisol responses, aiding in clinical assessments. -

Impact on Critical Illness :

In critically ill patients, factors such as low albumin levels can affect the total cortisol response to cosyntropin stimulation tests, complicating the diagnosis of adrenal insufficiency in these settings . -

Variability in Responses :

Research indicates that responses to cosyntropin can vary significantly based on underlying conditions like cirrhosis or critical illness, which can blunt the expected cortisol response due to alterations in serum protein levels . -

Longitudinal Studies :

A longitudinal study monitored patients over several months post-cosyntropin administration, revealing sustained cortisol production without glucocorticoid replacement therapy in individuals with normal HPA axis function .

Propiedades

Número CAS |

16960-16-0 |

|---|---|

Fórmula molecular |

C136H210N40O31S |

Peso molecular |

2933.4 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1 |

Clave InChI |

ZOEFCCMDUURGSE-CQVUSSRSSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

SMILES isomérico |

CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

SMILES canónico |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Key on ui application |

Tetracosactide is used for diagnostic purposes. It is suitable for treatment of adrenal insufficiency of central origin. It can also be used to diagnose Addison's disease. |

Punto de ebullición |

N/A |

melting_point |

N/A |

Key on ui other cas no. |

16960-16-0 |

Pictogramas |

Irritant; Health Hazard |

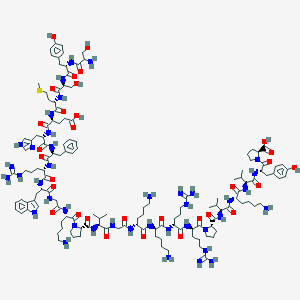

Secuencia |

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH |

Fuente |

Synthetic |

Sinónimos |

Cosyntropin; Tetracosactrin; α1-24-Corticotropin; ACTH(1-24); 1-24-ACTH; 1-24-Corticotropin; ACTH 1-24; ACTH1-24; Cortosyn; Cortrosyn; Tetracosactide; Tetracosapeptide; ACTH (1-24); Tetracosactid; Tetracosactide; Cortrosinta; Actholain; Cortrosyn; Synacthen; Nuvacthen depot; Cortrophin S |

Origen del producto |

United States |

Q1: How does cosyntropin interact with its target and what are the downstream effects?

A1: Cosyntropin mimics the action of endogenous ACTH by binding to melanocortin 2 receptors (MC2R) located on the surface of adrenal gland cells. [] This binding initiates a signaling cascade that ultimately leads to the production and release of cortisol, the primary glucocorticoid hormone in humans. [, ]

Q2: What is the molecular formula and weight of cosyntropin?

A2: Cosyntropin consists of the first 24 amino acids of the naturally occurring ACTH molecule. Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of cosyntropin.

Q3: How stable is cosyntropin under different storage conditions?

A3: Studies have shown that reconstituted cosyntropin maintains its biological activity when stored frozen at -20°C in plastic syringes for at least 6 months. [] Prolonged refrigeration of the reconstituted solution at 4-8°C for up to 60 days also does not affect its validity for use in the 1 µg cosyntropin test. []

Q4: What are the advantages of using cosyntropin in adrenal function testing?

A4: Cosyntropin is a reliable stimulator of cortisol secretion and provides a direct assessment of adrenal gland responsiveness. [, ] It is readily available, easy to administer, and has a well-established safety profile. [, ]

Q5: What are the different doses of cosyntropin used in clinical practice and research?

A5: Cosyntropin is commonly administered at doses of 1 µg, 10 µg, and 250 µg. The appropriate dose varies depending on the patient population and the specific clinical question. [, , , , ]

Q6: What factors can influence the cortisol response to cosyntropin?

A7: Several factors can influence cortisol response, including the patient's age, weight, underlying health conditions (such as sepsis or critical illness), previous or ongoing glucocorticoid treatment, and the presence of certain medications. [, , , , ]

Q7: What are some potential areas for future research on cosyntropin?

A7: Future research could focus on:

- Optimizing cosyntropin dosing strategies for different patient populations, particularly in critically ill individuals and those with obesity. [, ]

- Further elucidating the impact of cosyntropin stimulation on aldosterone secretion and lateralization during AVS. [, ]

- Identifying novel biomarkers that can improve the diagnosis and management of adrenal insufficiency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.